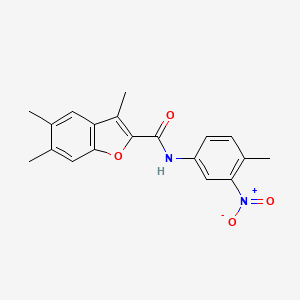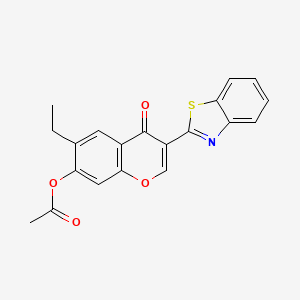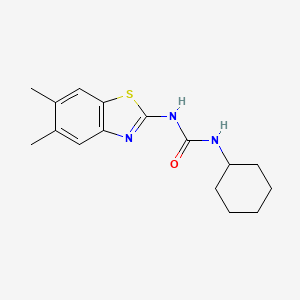![molecular formula C18H19ClN2O2 B5828144 4-BUTANAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE](/img/structure/B5828144.png)
4-BUTANAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BUTANAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry This compound is characterized by the presence of a butanamido group and a chlorophenylmethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTANAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE typically involves the condensation of 4-butanamido benzoic acid with 2-chlorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
4-BUTANAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
4-BUTANAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-BUTANAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
N-(4-Amino-2-chlorophenyl)benzamide: Shares a similar benzamide core but differs in the substituents attached to the aromatic ring.
N-(2-Chlorophenyl)-2-(pyridin-4-ylmethyl)benzamide: Contains a pyridinylmethyl group instead of a butanamido group.
Uniqueness
4-BUTANAMIDO-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
特性
IUPAC Name |
4-(butanoylamino)-N-[(2-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-5-17(22)21-15-10-8-13(9-11-15)18(23)20-12-14-6-3-4-7-16(14)19/h3-4,6-11H,2,5,12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBHAFCWJRUVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

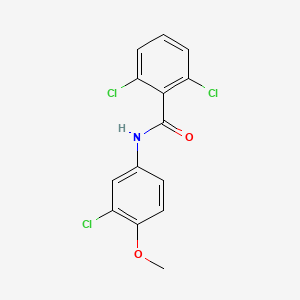

![(3E)-3-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B5828086.png)
![2-{[(2-ethoxyphenyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B5828094.png)
![3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride](/img/structure/B5828100.png)
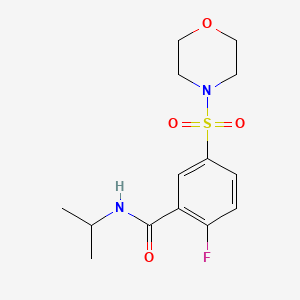
![ethyl 2-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5828114.png)
![2-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5828120.png)
![{bis[4-(dimethylamino)phenyl]phosphoryl}methanol](/img/structure/B5828128.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5828133.png)
